molecular formula C19H25NO2 B5206795 1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine

1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine

Cat. No.: B5206795
M. Wt: 299.4 g/mol
InChI Key: AXGXWDZSNPXCNN-UHFFFAOYSA-N
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Description

1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a naphthalene moiety through an ethoxyethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine typically involves a multi-step process. One common method starts with the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthyloxy)ethanol. This intermediate is then reacted with 2-chloroethyl piperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The naphthalene moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Naphthalen-1-yloxy)ethyl]piperidine
  • N-(2-(Naphthalen-1-yloxy)ethyl)acetamide
  • 1-[4-(5-Cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)piperazine

Uniqueness

1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a naphthalene moiety through an ethoxyethoxy linker is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-10-20(11-5-1)12-13-21-14-15-22-19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGXWDZSNPXCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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